Pyrazinecarboxamide, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxamide, 1-oxide is a derivative of pyrazinecarboxamide, a compound known for its applications in various fields, including medicinal chemistry. This compound is characterized by the presence of a carboxamide group attached to a pyrazine ring, with an additional oxide group. It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of pyrazinoic acid with ammonia .
Preparation Methods
The synthesis of pyrazinecarboxamide, 1-oxide involves several steps. One common method includes the reaction of 1-(3,5-dichloropyrazin-2-yl)ethan-1-ol with formamide in the presence of concentrated sulfuric acid and water at controlled temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Pyrazinecarboxamide, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include sulfuric acid, formamide, and various reducing agents.
Scientific Research Applications
Pyrazinecarboxamide, 1-oxide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mechanism of Action
The mechanism of action of pyrazinecarboxamide, 1-oxide involves its interaction with specific molecular targets. For instance, in the treatment of tuberculosis, the compound is converted to its active form, pyrazinoic acid, which disrupts membrane energetics and inhibits membrane transport function at acidic pH in Mycobacterium tuberculosis . This interference with the bacterium’s ability to synthesize new fatty acids is crucial for its growth and replication .
Comparison with Similar Compounds
Pyrazinecarboxamide, 1-oxide can be compared with other similar compounds such as:
Pyrazinamide: A well-known antitubercular agent that also converts to pyrazinoic acid in the body.
Picolinic acid: Another derivative of pyrazine with different biological activities.
Nicotinic acid: Known for its role in treating pellagra and as a dietary supplement.
Isonicotinic acid: Used in the synthesis of various pharmaceuticals.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound in its specific uses and effects.
Properties
Molecular Formula |
C5H5N3O2 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
1-oxidopyrazin-1-ium-2-carboxamide |
InChI |
InChI=1S/C5H5N3O2/c6-5(9)4-3-7-1-2-8(4)10/h1-3H,(H2,6,9) |
InChI Key |
XYXULWMOXYXBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=N1)C(=O)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.